4-Etil-2-(piperidin-4-il)morfolina

Descripción general

Descripción

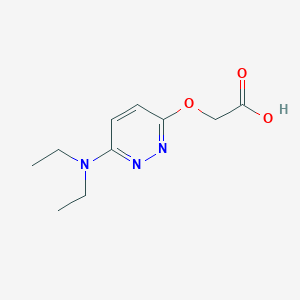

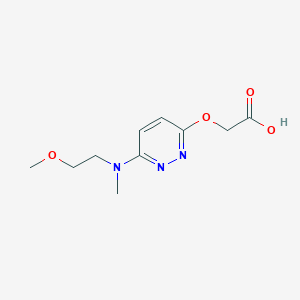

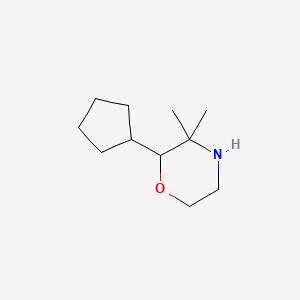

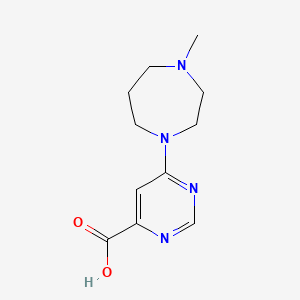

4-Ethyl-2-(piperidin-4-yl)morpholine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Ethyl-2-(piperidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2-(piperidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de “4-Etil-2-(piperidin-4-il)morfolina”. Sin embargo, la información disponible es bastante limitada y no proporciona una lista completa de aplicaciones únicas para este compuesto específico. Los resultados de la búsqueda principalmente discuten los derivados de piperidina en general, que pueden incluir “this compound” como miembro de esta clase química más amplia.

Descubrimiento de fármacos

Los derivados de piperidina, incluidos compuestos como “this compound”, a menudo se exploran en el descubrimiento de fármacos debido a sus propiedades farmacológicas. Se pueden utilizar en la síntesis de diversos fármacos, como antidepresivos, antihipertensivos y antidiabéticos .

Síntesis de compuestos basados en piperidina

Estos compuestos pueden servir como intermediarios en la síntesis de estructuras más complejas basadas en piperidina, que tienen diversas aplicaciones en química medicinal .

Propiedades antioxidantes

Algunos derivados de piperidina exhiben una poderosa acción antioxidante debido a su capacidad para obstaculizar o suprimir los radicales libres .

Inhibición de la agregación plaquetaria

Los derivados de piperidina se pueden usar para desarrollar antagonistas de P2Y12 biodisponibles por vía oral para la inhibición de la agregación plaquetaria, lo cual es importante para prevenir eventos trombóticos .

Investigación del cáncer

Los compuestos de piperidina pueden desempeñar un papel en la investigación del cáncer al afectar la función del complejo represivo de Polycomb 2 (PRC2), que participa en el silenciamiento transcripcional y está correlacionado con ciertas malignidades .

Mecanismo De Acción

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In terms of pharmacological applications, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Propiedades

IUPAC Name |

4-ethyl-2-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-13-7-8-14-11(9-13)10-3-5-12-6-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNKTTUVFQDRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)